tert-butyl (3R)-3-[(cyclopropylamino)methyl]piperidine-1-carboxylate
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Overview
Description
Tert-butyl (3R)-3-[(cyclopropylamino)methyl]piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a tert-butyl ester group, a cyclopropylamino group, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3R)-3-[(cyclopropylamino)methyl]piperidine-1-carboxylate typically involves the following steps:
Formation of the piperidine ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the cyclopropylamino group: This step involves the reaction of the piperidine derivative with a cyclopropylamine under suitable conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of flow microreactor systems. These systems offer advantages such as improved efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (3R)-3-[(cyclopropylamino)methyl]piperidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents such as halogens and nucleophiles are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
Tert-butyl (3R)-3-[(cyclopropylamino)methyl]piperidine-1-carboxylate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in various industrial processes, including the production of pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism of action of tert-butyl (3R)-3-[(cyclopropylamino)methyl]piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate: This compound shares a similar piperidine ring structure but differs in the substituents attached to the ring.
Tert-butyl 4-(4-hydroxyphenyl)piperidine-1-carboxylate: Another similar compound with a hydroxyl group instead of an amino group.
Uniqueness
Tert-butyl (3R)-3-[(cyclopropylamino)methyl]piperidine-1-carboxylate is unique due to the presence of the cyclopropylamino group, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C14H26N2O2 |
---|---|
Molecular Weight |
254.37 g/mol |
IUPAC Name |
tert-butyl (3R)-3-[(cyclopropylamino)methyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C14H26N2O2/c1-14(2,3)18-13(17)16-8-4-5-11(10-16)9-15-12-6-7-12/h11-12,15H,4-10H2,1-3H3/t11-/m1/s1 |
InChI Key |
BSKXECJFQNIYJN-LLVKDONJSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@H](C1)CNC2CC2 |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)CNC2CC2 |
Origin of Product |
United States |
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